Chymostatin

Übersicht

Beschreibung

Chymostatin ist ein bioaktives Peptid mikrobiellen Ursprungs, das als Proteaseinhibitor mit Selektivität für Chymotrypsin-ähnliche Serinproteasen wirkt. Es ist eine Mischung aus hydrophoben Tetrapeptidaldehyden, mit drei Hauptkomponenten, die mit A, B und C bezeichnet sind und sich durch eine bestimmte Aminosäure unterscheiden . This compound ist bekannt für seine starken inhibitorischen Wirkungen auf verschiedene Proteasen, darunter Chymotrypsin, Chymasen und lysosomale Cysteinproteinasen wie Kathepsine B, H und L .

Vorbereitungsmethoden

Chymostatin wird auf natürliche Weise von verschiedenen Actinomycetenarten produziert, wie z. B. Streptomyces hygroscopicus und Streptomyces lavendulae . Die Herstellung von this compound beinhaltet die Extraktion und Reinigung aus diesen mikrobiellen Quellen. Die Verbindung wird typischerweise unter Verwendung von Lösungsmittelextraktionsmethoden isoliert, gefolgt von chromatographischen Verfahren zur Trennung der verschiedenen Komponenten . Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung der Fermentationsbedingungen, um den Ertrag an this compound aus den mikrobiellen Kulturen zu maximieren .

Analyse Chemischer Reaktionen

Chymostatin unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation und Reduktion. Die terminale Aldehydgruppe in this compound ist anfällig für Oxidation, was seine Stabilität beeinflussen kann . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Aldehydgruppe zur Bildung von Carbonsäuren führen .

Wissenschaftliche Forschungsanwendungen

Chymostatin hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als spezifischer Inhibitor von Chymotrypsin und anderen Proteasen verwendet, wodurch es in Studien zur Proteaseaktivität und -hemmung wertvoll ist . In Biologie und Medizin wird this compound verwendet, um die Rolle von Proteasen bei verschiedenen physiologischen und pathologischen Prozessen zu untersuchen, darunter Entzündungen, Krebs und Infektionskrankheiten . In der Industrie wird this compound in Proteaseinhibitor-Cocktails verwendet, die mit Pflanzenextrakten verwendet werden, um den proteolytischen Abbau während der Proteinreinigung zu verhindern .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an die aktive Stelle der Zielproteasen bindet und so deren enzymatische Aktivität hemmt . Zu den molekularen Zielen von this compound gehören Chymotrypsin, Chymasen und Kathepsine . Die Hemmung dieser Proteasen kann verschiedene biologische Pfade beeinflussen, wie z. B. den Abbau von extrazellulären Matrixproteinen, die Aktivierung pro-inflammatorischer Zytokine und die Umwandlung von Angiotensin I zu Angiotensin II . Die Fähigkeit von this compound, mehrere Proteasen zu hemmen, macht es zu einem wertvollen Werkzeug, um die komplexen Rollen dieser Enzyme bei Gesundheit und Krankheit zu untersuchen .

Wirkmechanismus

Chymostatin exerts its effects by binding to the active site of target proteases, thereby inhibiting their enzymatic activity . The molecular targets of this compound include chymotrypsin, chymases, and cathepsins . The inhibition of these proteases can affect various biological pathways, such as the degradation of extracellular matrix proteins, activation of pro-inflammatory cytokines, and conversion of angiotensin I to angiotensin II . This compound’s ability to inhibit multiple proteases makes it a valuable tool in studying the complex roles of these enzymes in health and disease .

Vergleich Mit ähnlichen Verbindungen

Chymostatin ist unter den Proteaseinhibitoren einzigartig durch seine breite Spezifität für Chymotrypsin-ähnliche Serinproteasen und lysosomale Cysteinproteinasen . Ähnliche Verbindungen umfassen Leupeptin, Antipain und Pepstatin, die ebenfalls Proteasen hemmen, aber unterschiedliche Spezifitäten und Wirkmechanismen aufweisen . Beispielsweise hemmt Leupeptin Serin- und Cysteinproteasen, während Pepstatin spezifisch Aspartatproteasen hemmt . Die Fähigkeit von this compound, ein breites Spektrum an Proteasen zu hemmen, macht es besonders nützlich in Studien, die eine breitbandige Proteasehemmung erfordern .

Biologische Aktivität

Chymostatin is a potent protease inhibitor derived from various actinomycete species, particularly Streptomyces hygroscopicus and Streptomyces lavendulae. It has garnered attention for its ability to inhibit a range of serine and cysteine proteases, making it a valuable tool in both research and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on different biological systems, and relevant case studies.

This compound is a mixture of hydrophobic tetrapeptide aldehydes, primarily consisting of three components: A, B, and C. The composition is approximately 80% this compound A, 15% this compound B, and 5% this compound C. Each component differs by one amino acid, influencing its inhibitory properties against various proteases .

Mechanism of Action:

- Inhibition of Proteases: this compound is known to inhibit chymotrypsin-like serine proteinases and lysosomal cysteine proteinases such as cathepsins B, H, and L. It exhibits a weaker inhibitory effect on human leukocyte elastase .

- Specificity: The compound selectively inhibits proteolytic activities without significantly affecting protein synthesis. This specificity is crucial for potential applications in muscle atrophy prevention and tissue maintenance in vitro .

Muscle Proteolysis

This compound has been shown to reduce protein breakdown in muscle tissues significantly. In studies involving normal, denervated, and dystrophic muscles from rodents, this compound decreased protein breakdown by 20-40%. This effect was attributed to its action on specific cell proteinases rather than general inhibition of protein synthesis .

Antihypertensive Properties

A study investigated the effects of this compound as an antihypertensive agent in spontaneously hypertensive rats (SHR). Chronic administration (2 mg/kg/day) did not significantly affect blood pressure in young SHR; however, it was noted that other peptides administered alongside this compound exhibited more pronounced effects on renal morphology and blood pressure regulation during established hypertension phases .

Case Study 1: Muscle Atrophy Prevention

In a controlled experiment, this compound was administered to rodent models exhibiting muscle atrophy due to denervation. The results indicated that this compound effectively reduced the rate of muscle proteolysis without adversely affecting muscle protein synthesis. This suggests potential therapeutic applications for preventing muscle wasting in clinical settings.

Case Study 2: Inhibition of COVID-19 Mpro

Recent research highlighted the ability of this compound to inhibit the main protease (Mpro) of SARS-CoV-2 with an IC50 value of 15.81 µM. This finding positions this compound as a candidate for further investigation in antiviral therapies against COVID-19 .

Comparative Table of this compound Activity

| Protease | Inhibition Type | Affinity | Notes |

|---|---|---|---|

| Chymotrypsin | Strong | High | Effective at low concentrations |

| Cathepsin B | Strong | Moderate | Significant role in lysosomal degradation |

| Human leukocyte elastase | Weak | Low | Minimal inhibition observed |

| Chymotrypsin-like proteases | Strong | High | Selectively inhibited by this compound |

Eigenschaften

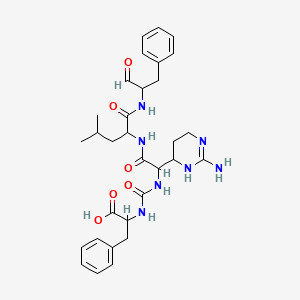

IUPAC Name |

2-[[1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-[[4-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]pentan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N7O6/c1-19(2)15-24(27(40)34-22(18-39)16-20-9-5-3-6-10-20)35-28(41)26(23-13-14-33-30(32)36-23)38-31(44)37-25(29(42)43)17-21-11-7-4-8-12-21/h3-12,18-19,22-26H,13-17H2,1-2H3,(H,34,40)(H,35,41)(H,42,43)(H3,32,33,36)(H2,37,38,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXDGVXSWIXTQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(C2CCN=C(N2)N)NC(=O)NC(CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864183 | |

| Record name | N-{[1-(2-Amino-3,4,5,6-tetrahydropyrimidin-4-yl)-2-({4-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]pentan-2-yl}amino)-2-oxoethyl]carbamoyl}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51759-76-3, 9076-44-2 | |

| Record name | (2S)-2-[(4S)-2-Amino-3,4,5,6-tetrahydro-4-pyrimidinyl]-N-[[[(1S)-1-carboxy-2-phenylethyl]amino]carbonyl]glycyl-N-(1-formyl-2-phenylethyl)-L-leucinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51759-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-2-(2-Amino-1,4,5,6-tetrahydro-4-pyrimidinyl)-N-(((alpha-carboxyphenethyl)amino)carbonyl)glycyl-N-(alpha-formylphenethyl)-L-leucinamide, stereoisomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051759763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{[1-(2-Amino-3,4,5,6-tetrahydropyrimidin-4-yl)-2-({4-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]pentan-2-yl}amino)-2-oxoethyl]carbamoyl}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chymostatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.